Aluminum lanthanum oxide (AlLaO3)

microwave dielectrics epitaxial substrates HTS thin-film devices

Aluminum lanthanum oxide (LaAlO₃, abbreviated LAO) is a rhombohedrally distorted perovskite ceramic oxide with a pseudocubic lattice parameter of approximately 3.79–3.82 Å at room temperature, a density of 6.52 g/cm³, and a melting point of 2,080 °C. Crystalline LaAlO₃ exhibits a moderate relative dielectric constant (εr ≈ 21–25), a wide band gap of 5.6 eV, and a thermal expansion coefficient of 9.4 × 10⁻⁶/°C.

Molecular Formula AlH2LaO
Molecular Weight 183.902 g/mol
Cat. No. B12351007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum lanthanum oxide (AlLaO3)
Molecular FormulaAlH2LaO
Molecular Weight183.902 g/mol
Structural Identifiers
SMILESO.[Al].[La]
InChIInChI=1S/Al.La.H2O/h;;1H2
InChIKeyHCVXJBAUEOGSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Lanthanum Oxide (AlLaO₃ / LaAlO₃) Perovskite Substrate and Electrolyte Material: Procurement-Grade Baseline Properties


Aluminum lanthanum oxide (LaAlO₃, abbreviated LAO) is a rhombohedrally distorted perovskite ceramic oxide with a pseudocubic lattice parameter of approximately 3.79–3.82 Å at room temperature, a density of 6.52 g/cm³, and a melting point of 2,080 °C [1]. Crystalline LaAlO₃ exhibits a moderate relative dielectric constant (εr ≈ 21–25), a wide band gap of 5.6 eV, and a thermal expansion coefficient of 9.4 × 10⁻⁶/°C [2]. The material undergoes a second-order phase transition from cubic Pm3̄m to rhombohedral R3̄c at approximately 544 °C, which introduces characteristic ferroelastic twin domains visible on polished crystal surfaces [3]. These properties position LaAlO₃ as a key candidate for epitaxial thin-film substrates, high-κ gate dielectrics, and, when appropriately doped, as a cost-effective solid electrolyte for solid oxide fuel cells (SOFCs).

Why In-Class Perovskite Oxide Substrates Cannot Be Generically Substituted for Aluminum Lanthanum Oxide (LaAlO₃)


Perovskite oxide single crystals (LaAlO₃, SrTiO₃, NdGaO₃, LSAT) and other oxide substrates (MgO, Al₂O₃) are frequently grouped under the umbrella of 'epitaxial substrate materials,' yet they exhibit critically divergent physical properties that preclude simple interchange. LaAlO₃ possesses a dielectric constant of ~25, whereas SrTiO₃ reaches ~300 at room temperature with strong temperature dependence [1]. Their band gaps differ by nearly a factor of two (LaAlO₃: 5.6 eV vs. SrTiO₃: 3.2 eV) [2]. Lattice mismatches to target films such as YBCO vary from +0.12% (SrTiO₃) to −2.0% (LaAlO₃) to −3.7% (SrLaAlO₄) [1]. In SOFC electrolyte service, undoped LaAlO₃ exhibits ionic conductivity of ~1 × 10⁻⁶ S cm⁻¹ at 900 °C while doped variants can reach ~1.1 × 10⁻² S cm⁻¹, and cost relative to LaGaO₃-based electrolytes differs substantially due to gallium's high raw-material expense [3]. These quantitative divergences mean that substituting one perovskite oxide for another without thorough comparative evaluation will alter film strain, electrical performance, chemical compatibility, and total cost of ownership.

Quantitative Evidence Guide: Measured Differentiation of Aluminum Lanthanum Oxide (LaAlO₃) Versus Closest Comparators


Dielectric Constant Moderation: LaAlO₃ (εr ≈ 25) vs. SrTiO₃ (εr ≈ 300) for Temperature-Stable Microwave Substrate Selection

LaAlO₃ provides a moderate, temperature-stable relative dielectric constant of approximately 25 at room temperature, in contrast to SrTiO₃ whose permittivity reaches ~300 and exhibits strong temperature dependence due to its incipient ferroelectric nature [1]. The permittivity of SrTiO₃ varies substantially across the 20–300 K range, which can compromise the performance of frequency-selective microwave devices such as tunable phase shifters, mixers, and filters [2]. LaAlO₃'s dielectric constant remains stable across this temperature range, making it the substrate of choice when predictable, temperature-invariant impedance characteristics are required.

microwave dielectrics epitaxial substrates HTS thin-film devices

Wide Band Gap Insulation Superiority: LaAlO₃ (5.6 eV) vs. SrTiO₃ (3.2 eV) for Low-Leakage Dielectric Applications

LaAlO₃ possesses a band gap of 5.6 eV, which is 2.4 eV wider than that of SrTiO₃ (3.2 eV) [1]. This difference is consequential for insulating performance: the wider band gap of LaAlO₃ translates to a substantially larger barrier to carrier injection, yielding lower leakage current in thin-film dielectric configurations. In the context of high-κ gate dielectric applications, amorphous LaAlO₃ (a-LaAlO₃) retains a band gap of ~5.6 eV with a dielectric constant of ~30, compared to HfO₂ (εr ≈ 20–25, Eg ≈ 5–7 eV depending on phase) and Al₂O₃ (εr ≈ 9, Eg ≈ 8.8 eV) [2]. The conduction band offset of crystalline LaAlO₃ on Si has been measured at 2.52 ± 0.1 eV, with a valence band offset of 2.86 ± 0.05 eV — both exceeding 1 eV, the minimum threshold for adequate barrier height [3].

high-κ dielectrics gate oxide CMOS band offset engineering

Cost-Effective SOFC Electrolyte Platform: Doped LaAlO₃ vs. LaGaO₃ — Raw Material Cost Advantage with Competitive Conductivity

LaGaO₃-based electrolytes (typified by LSGM: La₁₋ₓSrₓGa₁₋ᵧMgᵧO₃₋δ) are widely recognized for their high oxygen-ionic conductivity, exceeding that of yttria-stabilized zirconia (YSZ). However, the high cost of gallium severely limits practical deployment [1]. LaAlO₃ has been identified as a cost-effective alternative perovskite platform: undoped LaAlO₃ exhibits low conductivity (~1 × 10⁻⁶ S cm⁻¹ at 900 °C), but strategic A-site and B-site co-doping dramatically enhances performance [2]. La₀.₉Sr₀.₁AlO₃₋δ reaches 1.1 × 10⁻² S cm⁻¹ at 900 °C, while La₀.₉Ba₀.₁Al₀.₉Y₀.₁O₃₋δ (LBAYO) achieves 1.84 × 10⁻² S cm⁻¹ at 800 °C — approximately 50× higher than undoped LaAlO₃ and competitive with YSZ (~2 × 10⁻² S cm⁻¹ at 800 °C) [3]. A cathode-supported SOFC using LBAYO electrolyte demonstrated stable 10-day operation with no degradation at 600–800 °C [3].

solid oxide fuel cells oxygen-ion conductors perovskite electrolytes cost reduction

HTS Film Epitaxial Quality: LaAlO₃ Substrates vs. NdGaO₃ — Superior Electrical and Microwave Performance of YBCO Films

A systematic comparison of Ba₂YCu₃O₇₋δ (YBCO) films grown by co-evaporation on six perovskite substrates (LaAlO₃, LaGaO₃, NdAlO₃, NdGaO₃, LiBaF₃, SrTiO₃) established that LaAlO₃ and SrTiO₃ support significantly better films — both electrically and structurally — than all other substrates tested [1]. NdGaO₃ yielded the worst-performing films among the conducting oxide substrates, while films on LiBaF₃ were entirely nonconducting [1]. In microwave resonator evaluations at 2.3 GHz and 77 K, YBCO and Tl₂Ba₂CaCu₂O₈ films on LaAlO₃ achieved low-power Q values of 16,000–20,000, whereas films on NdGaO₃ and CaNdAlO₄ exhibited inferior performance attributable to increased substrate-related microwave losses [2]. The microwave loss tangent of NdGaO₃ was measured at 3 × 10⁻⁴ at 77 K, compared to 1 × 10⁻⁵ for LaAlO₃ under comparable conditions [2].

high-temperature superconductors YBCO thin films epitaxial growth microwave resonators

Room-Temperature Chemical Robustness: LaAlO₃ Insolubility in Mineral Acids vs. MgO Hygroscopic Degradation

LaAlO₃ single-crystal substrates are chemically inert to mineral acids at room temperature (25 °C), dissolving only in hot phosphoric acid (H₃PO₄) above 150 °C . This contrasts sharply with MgO, a competing substrate material, which is hygroscopic and undergoes surface hydration upon exposure to ambient moisture, forming Mg(OH)₂ layers that degrade surface quality and compromise epitaxial film nucleation [1]. MgO hydration is crystallographic-orientation-dependent and accelerates with increased grain boundary area in thin-film forms [1]. LaAlO₃'s acid insolubility at ambient conditions provides a practical advantage in wet-chemical cleaning protocols commonly employed prior to thin-film deposition, as well as in long-term wafer storage without specialized dry-box environments.

substrate chemical stability epitaxial processing wafer storage chemical compatibility

Prioritized Procurement and Research Application Scenarios for Aluminum Lanthanum Oxide (LaAlO₃) Based on Quantitative Differentiation Evidence


Microwave HTS Device Fabrication Requiring Temperature-Stable Substrate Permittivity

LaAlO₃ is the substrate of choice for YBCO-based and TBCCO-based microwave devices (resonators, filters, delay lines) operating across cryogenic to ambient temperature ranges. As established in Evidence Items 1 and 4, its temperature-invariant dielectric constant of ~25 avoids the permittivity drift that plagues SrTiO₃ (εr ~300, strongly T-dependent) [1], while its low microwave loss tangent (~0.6 × 10⁻⁴ at 77 K, 10 GHz) and proven ability to yield YBCO films with resonator Q values of 16,000–20,000 [2] make it the benchmark substrate for HTS microwave circuits. NdGaO₃ and CaNdAlO₄ are contraindicated due to their higher substrate losses.

Cost-Sensitive Solid Oxide Fuel Cell (SOFC) Electrolyte Manufacturing at Intermediate Temperatures

For SOFC stack manufacturers seeking to reduce bill-of-materials cost without sacrificing ionic conductivity below YSZ-comparable levels, co-doped LaAlO₃ (e.g., La₀.₉Ba₀.₁Al₀.₉Y₀.₁O₃₋δ) offers a compelling electrolyte platform. As shown in Evidence Item 3, LBAYO achieves 1.84 × 10⁻² S cm⁻¹ at 800 °C — competitive with YSZ (~2 × 10⁻² S cm⁻¹) — while replacing costly gallium (used in LSGM electrolytes) with commodity aluminum [3]. The 10-day stable operation of cathode-supported LBAYO cells at 600–800 °C validates process compatibility with established SOFC manufacturing routes [3]. This scenario is specifically relevant for manufacturers targeting the 600–800 °C intermediate-temperature SOFC regime where YSZ conductivity becomes limiting.

High-κ Gate Dielectric Integration on Silicon for Advanced CMOS Transistors

LaAlO₃, particularly in its amorphous form (a-LaAlO₃), addresses the dual requirements of high dielectric constant and sufficient band offsets for low-leakage CMOS gate stacks. As established in Evidence Item 2, its band gap of 5.6 eV and conduction band offset of 2.52 eV on Si both exceed the 1 eV leakage barrier, enabling equivalent oxide thickness (EOT) scaling while maintaining gate leakage below acceptable thresholds [4]. This is a distinct advantage over SrTiO₃, whose near-zero CB offset on Si precludes its use as a gate dielectric despite its high εr [4]. LaAlO₃ is positioned between HfO₂ (higher-κ, comparable band gap) and Al₂O₃ (lower-κ, wider band gap) in the gate dielectric materials space, offering a balanced trade-off suitable for low-standby-power logic applications.

Epitaxial Substrate for Complex Oxide Heterostructures and Correlated Electron Systems

LaAlO₃'s rhombohedral perovskite structure with pseudocubic lattice parameter of ~3.79 Å provides an excellent template for epitaxial growth of a wide range of functional perovskite oxides, including ferroelectric (BaTiO₃, PZT), multiferroic (BiFeO₃), magnetic (LaMnO₃, SrRuO₃), and superconducting (YBCO) thin films [5]. Its chemical robustness (insoluble in mineral acids at 25 °C, per Evidence Item 5) enables aggressive wet-chemical substrate preparation protocols [6]. For researchers investigating the celebrated LaAlO₃/SrTiO₃ 2D electron gas interface, LaAlO₃ serves as both the substrate and the active epitaxial layer, making it irreplaceable in this specific research domain. Note that LSAT substrates should be preferred when twin-free surfaces are critical, as LaAlO₃'s ferroelastic twin domains (twin angle 0.195° on {100} planes) can propagate into deposited films [7].

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